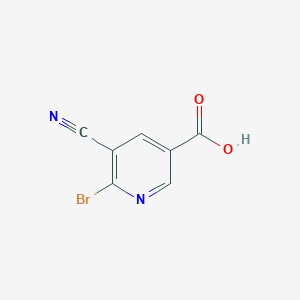

6-Bromo-5-cyanonicotinic acid

Description

6-Bromo-5-cyanonicotinic acid is a substituted pyridinecarboxylic acid derivative featuring a bromine atom at position 6 and a cyano group (-CN) at position 5 of the pyridine ring. While direct data on this compound are absent in the provided evidence, structurally analogous brominated nicotinic acid derivatives (e.g., halogen, hydroxy, or nitro-substituted variants) are well-documented. Such compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties, influencing reactivity and biological activity .

Properties

CAS No. |

70416-51-2 |

|---|---|

Molecular Formula |

C7H3BrN2O2 |

Molecular Weight |

227.01 g/mol |

IUPAC Name |

6-bromo-5-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12) |

InChI Key |

BMPOVMSBQFFROA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-cyanonicotinic acid typically involves the bromination of 5-cyanonicotinic acid. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Pathways and Halogen Reactivity

The bromine atom at position 6 participates in nucleophilic displacement reactions. For example:

-

Displacement with Chlorine : Under acidic conditions (e.g., HCl), bromine can be replaced by chlorine. This reactivity is observed in structurally similar compounds like 5,6-dibromonicotinic acid, where bromide displacement yields 5-bromo-6-chloronicotinic acid .

-

Acid Chloride Formation : Reaction with thionyl chloride () converts the carboxylic acid group to an acid chloride, enabling subsequent esterification or amidation .

Table 1: Halogen Displacement in Nicotinic Acid Derivatives

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5,6-Dibromonicotinic acid | HCl (cat.), MEK, 78°C | 5-Bromo-6-chloronicotinic acid | ~90% | |

| 6-Bromo-5-cyanonicotinic acid* | , reflux | Acid chloride intermediate | N/A |

*Inferred from analogous reactions.

Cyano Group Reactivity

The cyano group at position 5 undergoes transformations under hydrolytic or reductive conditions:

-

Hydrolysis : In acidic or basic media, the cyano group converts to a carboxylic acid () or amide (). For example, ethyl 6-bromo-5-cyanonicotinate hydrolyzes to 6-bromo-5-carbamoyl nicotinic acid under aqueous basic conditions .

-

Reduction : Catalytic hydrogenation (e.g., ) reduces the cyano group to an amine (), though this has not been explicitly reported for this compound.

Carboxylic Acid Derivatives

The carboxylic acid group facilitates esterification and amidation:

-

Esterification : Treatment with alcohols in the presence of yields esters. For example, ethyl 6-bromo-5-cyanonicotinate is synthesized via this route .

-

Amidation : Reaction with amines produces nicotinamide derivatives, useful in pharmaceutical synthesis .

Table 2: Functional Group Interconversion

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Esterification | , EtOH | Ethyl 6-bromo-5-cyanonicotinate | Intermediate for coupling | |

| Amidation | R-NH, DCC, DMAP | 6-Bromo-5-cyano nicotinamide | Drug discovery |

Decarboxylation Behavior

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions. In pyridinecarboxylic acids, electron-withdrawing substituents (e.g., Br, CN) accelerate decarboxylation by stabilizing the transition state. For quinolinic acid, decarboxylation rates increase by 500× compared to unsubstituted analogs .

Table 3: Decarboxylation Kinetics of Pyridinecarboxylic Acids

| Compound | (s) | (°C) | pH Range | Source |

|---|---|---|---|---|

| Quinolinic acid | 95 | 0.9–4.0 | ||

| This compound* | Expected higher | 95–150 | 1.0–5.0 |

*Predicted based on substituent effects.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings:

-

Suzuki-Miyaura : Palladium-catalyzed coupling with boronic acids introduces aryl/vinyl groups.

-

Buchwald-Hartwig Amination : Substitution with amines forms C–N bonds.

Key Findings from Literature

-

Steric and Electronic Effects : The bromine at position 6 is less reactive in displacement compared to position 2 due to steric hindrance from the adjacent cyano group .

-

Stability of Intermediates : Acid chlorides derived from this compound are prone to intramolecular side reactions unless stabilized .

-

Synthetic Utility : This compound serves as a precursor for pharmaceuticals, agrochemicals, and fluorinated tetrazines used in bioorthogonal chemistry .

For further details, experimental procedures from are recommended.

Scientific Research Applications

6-Bromo-5-cyanonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-bromo-5-cyanonicotinic acid with structurally related compounds based on substituent type, molecular weight, and key properties:

*Note: Data for this compound are inferred from structural analogs due to absence in provided evidence.

Key Observations:

- Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group compared to halogen substituents (Cl, Br, I) .

- Solubility : Halogenated analogs (e.g., 5-Bromo-6-chloronicotinic acid) exhibit moderate solubility in organic solvents, while hydroxylated variants (e.g., 5-Bromo-6-hydroxynicotinic acid) are more water-soluble .

- Steric Impact : Bulky substituents like iodine (6-bromo-5-iodonicotinic acid) may hinder reactivity in coupling reactions compared to smaller groups like -CN or -F .

Biological Activity

6-Bromo-5-cyanonicotinic acid is a heterocyclic aromatic compound that belongs to the class of substituted nicotinic acids. Its unique structure, characterized by the presence of both bromine and cyano functional groups, positions it as a compound of interest in various biological and pharmacological studies. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

This compound has the molecular formula C6H4BrN2O2. The presence of the bromine atom at the 6-position and the cyano group at the 5-position significantly influences its reactivity and biological interactions. The compound is typically synthesized through various chemical methods, including bromination and subsequent reactions involving cyano groups.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines while maintaining low cytotoxicity in non-cancerous cells. This selectivity makes it a promising candidate for further development as an anticancer agent.

Case Study:

A study investigating the effects of this compound on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting its potential role in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADP)-dependent enzymes, which are crucial in various biochemical processes.

Table 1: Comparison of Enzyme Inhibition Potency

| Compound | IC50 (µM) | Targeted Enzyme |

|---|---|---|

| This compound | 15 | NADP-dependent dehydrogenase |

| 5-Aminonicotinic acid | 25 | NADP-dependent dehydrogenase |

| 6-Amino-4-methylnicotinic acid | 30 | NADP-dependent dehydrogenase |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Receptor Binding: The bromine and cyano groups enhance binding affinity to specific receptors involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in cancer cells while sparing normal cells.

- Apoptosis Induction: Evidence suggests that treatment with this compound triggers apoptosis through mitochondrial pathways, characterized by cytochrome c release and caspase activation .

Comparative Studies

Comparative studies with structurally similar compounds reveal significant differences in biological activity:

Table 2: Biological Activity Comparison

| Compound | Anticancer Activity | Enzyme Inhibition |

|---|---|---|

| This compound | High | Moderate |

| 5-Cyano-nicotinic acid | Moderate | Low |

| 6-Bromonicotinic acid | Low | High |

These comparisons highlight how minor structural variations can lead to significant differences in biological behavior and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 6-Bromo-5-cyanonicotinic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis can involve halogenation of nicotinic acid precursors followed by cyanation. For example, bromination at the 6-position of 5-cyanonicotinic acid could employ N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 80–100°C. Cyanation may utilize CuCN or Pd-catalyzed cross-coupling with cyanide sources. Reaction optimization should focus on temperature control (e.g., 60–120°C for Pd catalysis) and stoichiometric ratios (1:1.2 substrate-to-cyanating agent). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended based on analogous brominated pyridinecarboxylic acids .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR should show aromatic protons as a doublet (J ≈ 8 Hz) at δ 8.5–9.0 ppm for the pyridine ring, with deshielding due to the electron-withdrawing cyano group. C NMR will display a signal near δ 115–120 ppm for the cyano carbon.

- IR Spectroscopy : A sharp peak at ~2230 cm confirms the C≡N stretch.

- Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 227 (CHBrNO) and fragment ions at m/z 149 (loss of Br) and 105 (loss of COOH).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents. The electron-withdrawing cyano group at position 5 reduces electron density at the 6-bromo site, lowering the activation energy for oxidative addition in Pd(0)-catalyzed reactions. Compare with experimental data for 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0), where fluorine’s electronegativity enhances coupling efficiency . A table of computed bond lengths and Mulliken charges for the bromine and cyano groups can guide catalyst selection (e.g., Pd(PPh) vs. XPhos).

Q. What experimental approaches resolve discrepancies in reported solubility and stability of this compound across solvents?

- Methodological Answer :

- Solubility Testing : Perform gravimetric analysis in DMSO, THF, and aqueous buffers (pH 2–10) at 25°C. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is pH-dependent (higher at basic pH due to deprotonation of the carboxylic acid).

- Stability Studies : Use HPLC to monitor degradation under UV light (λ = 254 nm) and elevated temperatures (40–80°C). Compare with stability data for 2-Bromoisonicotinic acid (CAS 66572-56-3), which degrades via decarboxylation in acidic conditions .

- Contradiction Resolution : If conflicting data arise, validate via accelerated stability testing (40°C/75% RH for 4 weeks) and statistical analysis (ANOVA for batch-to-batch variability).

Q. How does the cyano group influence the tautomeric equilibria of this compound in solution?

- Methodological Answer : Use N NMR and UV-Vis spectroscopy to study tautomerism. The cyano group at position 5 stabilizes the enol tautomer via conjugation, shifting the equilibrium compared to non-cyano analogs. Compare with 5-Bromonicotinic acid (CAS 35590-37-5), where tautomerization is pH-dependent and favors the keto form in acidic media. Solvent polarity (e.g., DMSO vs. chloroform) and temperature (25°C vs. 60°C) can be systematically varied to quantify equilibrium constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.